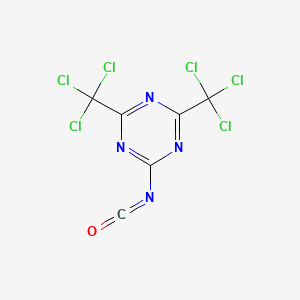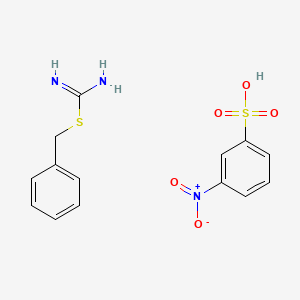
Phosphoramidic acid, sec-butyl-, ethyl 2,4,5-trichlorophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoramidic acid, sec-butyl-, ethyl 2,4,5-trichlorophenyl ester is a complex organic compound with the molecular formula C8H9Cl3NO3P . This compound is part of the phosphoramidate family, which is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of phosphoramidic acid, sec-butyl-, ethyl 2,4,5-trichlorophenyl ester typically involves the reaction of phosphoramidic acid derivatives with sec-butyl and ethyl 2,4,5-trichlorophenyl esters. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions using automated systems to maintain consistency and purity of the compound.
Chemical Reactions Analysis
Phosphoramidic acid, sec-butyl-, ethyl 2,4,5-trichlorophenyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to simpler forms using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phosphoramidic acid, sec-butyl-, ethyl 2,4,5-trichlorophenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of phosphoramidic acid, sec-butyl-, ethyl 2,4,5-trichlorophenyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Phosphoramidic acid, sec-butyl-, ethyl 2,4,5-trichlorophenyl ester can be compared with other similar compounds, such as:
Phosphoramidic acid, (2,4,5-trichlorophenyl) ethyl ester: This compound has a similar structure but different functional groups, leading to variations in its chemical properties and applications.
2,4,5-Trichlorophenoxyacetic acid: Known for its use as a herbicide, this compound shares some structural similarities but has distinct applications and mechanisms of action.
Properties
CAS No. |
35944-79-7 |
|---|---|
Molecular Formula |
C12H17Cl3NO3P |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
N-[ethoxy-(2,4,5-trichlorophenoxy)phosphoryl]butan-2-amine |
InChI |
InChI=1S/C12H17Cl3NO3P/c1-4-8(3)16-20(17,18-5-2)19-12-7-10(14)9(13)6-11(12)15/h6-8H,4-5H2,1-3H3,(H,16,17) |
InChI Key |
VOUBKSHRZUYSNM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NP(=O)(OCC)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686397.png)










